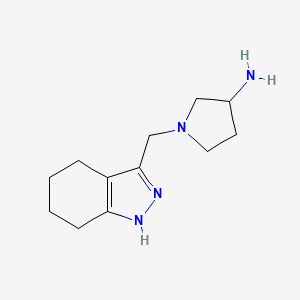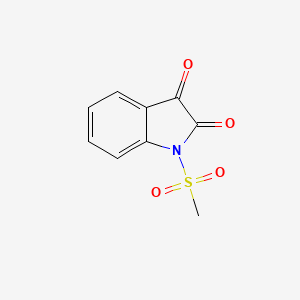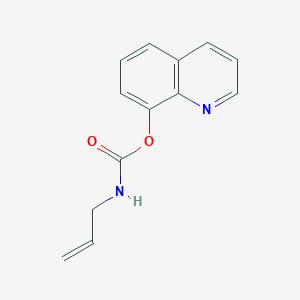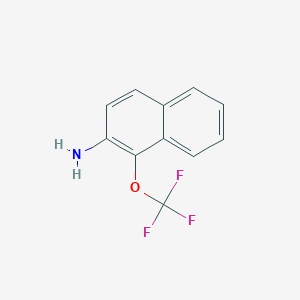
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine is a complex organic compound that features a unique structure combining an indazole moiety with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine typically involves multi-step organic reactionsKey reagents often include hydrazines, aldehydes, and amines, with reaction conditions involving solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers .
Scientific Research Applications
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole core but differ in their substitution patterns and biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-3-carboxylic acid and pyrrolidine-2,5-dione have similar ring structures but distinct functional groups and applications.
Uniqueness: 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine is unique due to its combined indazole and pyrrolidine structure, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C12H20N4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H20N4/c13-9-5-6-16(7-9)8-12-10-3-1-2-4-11(10)14-15-12/h9H,1-8,13H2,(H,14,15) |
InChI Key |
AMHPMUMGIODGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CN3CCC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)







![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)

![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)


